2-Bromo-1-mesitylethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAZXKYOYNRVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277102 | |

| Record name | 2-bromo-1-mesitylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4225-92-7 | |

| Record name | 4225-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-mesitylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Bromo-1-mesitylethanone: Synthesis, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Bromo-1-mesitylethanone. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, reactivity, and application, grounded in established chemical principles.

Core Identification and Physicochemical Properties

2-Bromo-1-mesitylethanone, also known as 2-bromo-1-(2,4,6-trimethylphenyl)ethanone, is an α-haloketone that serves as a valuable intermediate in organic synthesis. The presence of a reactive carbon-bromine bond alpha to a carbonyl group makes it a potent electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The foundational identifier for this compound is its CAS (Chemical Abstracts Service) number: 4225-92-7 .[1]

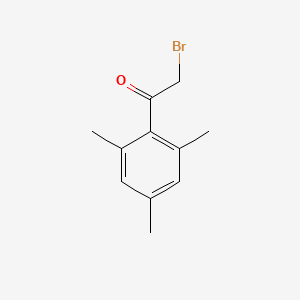

Chemical Structure:

Caption: Chemical structure of 2-Bromo-1-mesitylethanone.

Table 1: Physicochemical Properties of 2-Bromo-1-mesitylethanone

| Property | Value | Source |

| CAS Number | 4225-92-7 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO | [3][4] |

| Molecular Weight | 241.12 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 323-324 K (50-51 °C) | [5][6] |

| InChI Key | HRAZXKYOYNRVMU-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(C)=CC(C)=C1C(CBr)=O | [3] |

The crystal structure of this molecule has been determined, revealing that the adjacent carbon atoms are nearly coplanar with the aromatic ring.[6][7] This planarity can influence its reactivity and interactions in biological systems.

Synthesis Protocol: α-Bromination of 1-Mesitylethanone

The synthesis of 2-Bromo-1-mesitylethanone is typically achieved through the α-bromination of its corresponding ketone precursor, 1-mesitylethanone (also known as 2',4',6'-trimethylacetophenone, CAS: 1667-01-2).[8] The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The use of an acid catalyst facilitates the formation of the enol.

Reaction Scheme:

Caption: Synthesis of 2-Bromo-1-mesitylethanone.

Step-by-Step Experimental Protocol:

Causality: This protocol uses elemental bromine in a chlorinated solvent. Dichloromethane is chosen for its ability to dissolve the starting material and its relative inertness under the reaction conditions. Acetic acid serves as a catalyst to promote enolization of the ketone, which is the nucleophilic species that attacks the bromine. The reaction is performed at a controlled temperature to prevent side reactions, such as polybromination.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HBr gas), dissolve 1-mesitylethanone (1.0 eq) in dichloromethane.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.

-

Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.0 eq) in dichloromethane via the dropping funnel over 30-60 minutes. Maintain the temperature throughout the addition. The disappearance of the red-brown bromine color indicates consumption.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid and HBr), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the crystalline solid product.

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and MS) as detailed in Section 4.

Core Reactivity and Mechanistic Insights

The primary mode of reactivity for 2-bromo-1-mesitylethanone is nucleophilic substitution at the α-carbon. The electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent carbon, making it highly susceptible to attack by nucleophiles.[9] Furthermore, the bromine atom is an excellent leaving group. These reactions typically proceed via a concerted Sₙ2 mechanism.[10]

Mechanism: Sₙ2 Reaction with a Nucleophile

Caption: Generalized Sₙ2 mechanism at the α-carbon.

This reactivity is the cornerstone of its utility as a synthetic intermediate. By selecting the appropriate nucleophile, a wide array of functional groups can be introduced at the α-position, enabling the construction of complex molecular scaffolds. This is a common strategy in medicinal chemistry for synthesizing libraries of compounds for biological screening.[11]

Spectroscopic Characterization

Authenticating the structure and purity of 2-Bromo-1-mesitylethanone is critical. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.[12][13]

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic protons (Ar-H) | ~6.8-7.0 ppm (s, 2H) | Protons on the mesitylene ring. |

| Methylene protons (-CH₂Br) | ~4.3-4.5 ppm (s, 2H) | Protons alpha to both the carbonyl and bromine are significantly deshielded. | |

| Methyl protons (Ar-CH₃) | ~2.2-2.4 ppm (s, 9H) | Three methyl groups on the mesitylene ring. | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm | Typical range for an aryl ketone. |

| Aromatic carbons (Ar-C) | ~128-140 ppm | Multiple signals for the substituted benzene ring. | |

| Methylene carbon (-CH₂Br) | ~30-35 ppm | Carbon attached to the electronegative bromine atom. | |

| Methyl carbons (Ar-CH₃) | ~20-22 ppm | Methyl groups on the mesitylene ring. | |

| IR Spectroscopy | Carbonyl stretch (C=O) | ~1690-1710 cm⁻¹ | Strong, sharp absorption characteristic of an aryl ketone.[13] |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 240 & 242 | A characteristic 1:1 isotopic pattern (doublet) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

| Major Fragment | m/z 161 | Loss of the -CH₂Br radical (α-cleavage). |

Applications in Drug Discovery and Development

2-Bromo-1-mesitylethanone and related α-bromoaryl ketones are pivotal building blocks in the synthesis of pharmaceutical intermediates and biologically active heterocyclic compounds. Their ability to act as bifunctional electrophiles is key to their utility.

Case Study: Synthesis of Anticancer Agents

A prominent application involves the reaction of 2-bromo-1-arylethanones with hydrazonoindolin-2-ones to form thiazole-containing isatin conjugates.[11] These resulting compounds have been evaluated for their anti-proliferative activity against cancer cell lines, demonstrating the role of this chemical scaffold in developing novel therapeutic agents.[11]

Experimental Workflow: Synthesis of a Thiazole-Isatin Hybrid

Caption: Workflow for synthesizing bioactive heterocycles.

The development of such compounds is a critical aspect of modern drug discovery, which often relies on creating diverse chemical libraries for high-throughput screening.[14] The principles of drug-likeness, such as Lipinski's Rule of Five, are often considered during the design of these synthetic targets to increase the probability of developing a viable drug candidate.[14]

Safety and Handling

As with all α-haloketones, 2-Bromo-1-mesitylethanone must be handled with care. These compounds are often potent lachrymators and skin irritants.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[15]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

References

- Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.

-

2-Bromo-1-mesitylethanone – (4225-92-7). EON Biotech. [Link]

-

2-Bromo-1-mesitylethanone. PubMed. [Link]

-

Material Safety Data Sheet - 2-Bromo-2'-nitroacetophenone. Spectrum Chemical. [Link]

-

The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. RSC Publishing. [Link]

-

2-Bromo-1-mesitylethanone. IUCr Journals. [Link]

-

2-Bromo-1-mesitylethanone | C11H13BrO | CID 219480. PubChem. [Link]

-

2,4-Dibromo-3-pentanone Synthesis. Organic Syntheses. [Link]

-

NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]

-

Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. PMC - NIH. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 2-Bromo-1-mesitylethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromo-1-mesitylethanone | C11H13BrO | CID 219480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2-Bromo-1-mesitylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromo-1-mesitylethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A11549.14 [thermofisher.com]

- 9. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Introduction: A Profile of 2-Bromo-1-mesitylethanone

An In-depth Technical Guide to 2-Bromo-1-mesitylethanone

This guide provides a comprehensive technical overview of 2-Bromo-1-mesitylethanone, a key intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

2-Bromo-1-mesitylethanone, also known by its IUPAC name 2-bromo-1-(2,4,6-trimethylphenyl)ethanone, is a halogenated derivative of acetophenone.[1] Its structure features a bromoacetyl group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This arrangement, particularly the reactive α-bromo ketone moiety, makes it a valuable and versatile building block in organic synthesis. The steric hindrance provided by the ortho-methyl groups on the mesityl ring influences its reactivity, often providing selectivity in synthetic transformations. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including materials for organic electronic devices and various medical intermediates.[2]

The molecular formula of 2-Bromo-1-mesitylethanone is C₁₁H₁₃BrO.[3][4]

Physicochemical and Structural Properties

2-Bromo-1-mesitylethanone is a solid at room temperature.[3] Its structural and physical properties are well-documented, with crystallographic data confirming its molecular geometry. In its crystalline form, the molecule is nearly planar, and weak intermolecular C-H···O interactions link the molecules into chains.[2][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO | [3][4] |

| Molecular Weight | 241.12 g/mol | [3][4] |

| CAS Number | 4225-92-7 | [4] |

| Appearance | Solid | [3] |

| Melting Point | 323–324 K (50–51 °C) | [2] |

| SMILES | CC1=CC(C)=CC(C)=C1C(CBr)=O | [3] |

| InChIKey | HRAZXKYOYNRVMU-UHFFFAOYSA-N | [3][4] |

Synthesis of 2-Bromo-1-mesitylethanone: Mechanism and Protocol

The most direct and common method for synthesizing 2-Bromo-1-mesitylethanone is through the electrophilic α-bromination of its corresponding ketone precursor, 1-mesitylethanone.[6] This reaction is typically performed using molecular bromine (Br₂) under conditions that promote the formation of an enol or enolate intermediate, which then acts as the nucleophile.

Reaction Mechanism

The α-bromination of ketones like 1-mesitylethanone is typically acid-catalyzed. The mechanism proceeds in two key steps:

-

Acid-Catalyzed Enolization : The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr generated in situ), which makes the α-protons more acidic. A weak base (e.g., the solvent or the bromide ion) then removes an α-proton to form the enol intermediate.

-

Electrophilic Attack : The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), an electrophile. This step forms the α-brominated ketone and regenerates the acid catalyst.

This mechanism is illustrated in the diagram below.

Sources

- 1. A Green, Facile Method for Selective α‑Bromination of Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-mesitylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. leap.epa.ie [leap.epa.ie]

- 4. 2-Bromo-1-mesitylethanone | C11H13BrO | CID 219480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-mesitylethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-1-mesitylethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone reagent in synthetic organic chemistry, α-haloketones represent a class of compounds whose versatility is matched only by their reactivity. Among these, 2-Bromo-1-mesitylethanone stands out as a particularly valuable building block, especially in the realms of medicinal chemistry and materials science. The steric hindrance provided by the mesityl group imparts unique reactivity and stability, making it an indispensable tool for the discerning chemist. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of 2-Bromo-1-mesitylethanone, from its fundamental properties to its practical applications. Herein, we delve into its synthesis, analytical characterization, and safe handling, with a focus on the causal relationships that underpin its chemical behavior and utility.

Core Molecular Attributes of 2-Bromo-1-mesitylethanone

A thorough understanding of a molecule's fundamental properties is paramount to its effective application. 2-Bromo-1-mesitylethanone is a solid at room temperature, a physical state that simplifies its handling and storage compared to liquid α-bromoketones.

| Property | Value | Source |

| Molecular Weight | 241.12 g/mol | [1] |

| Chemical Formula | C₁₁H₁₃BrO | [1] |

| CAS Number | 4225-92-7 | [1] |

| Appearance | Solid | |

| SMILES | CC1=CC(C)=CC(C)=C1C(CBr)=O | |

| InChI | 1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 |

The structure of 2-Bromo-1-mesitylethanone, characterized by a bromomethyl ketone appended to a mesitylene ring, is central to its chemical behavior. The bulky mesityl group (2,4,6-trimethylphenyl) provides significant steric shielding to the carbonyl group, influencing its reactivity in nucleophilic substitution reactions.

Caption: Potential fragmentation pathways of 2-Bromo-1-mesitylethanone in EI-MS.

Safety, Handling, and Storage

As with all α-haloketones, 2-Bromo-1-mesitylethanone is a hazardous substance and must be handled with appropriate precautions. It is classified as a lachrymator, meaning it can cause severe eye irritation and tearing. I[2]t is also corrosive and can cause skin burns.

[3]#### 5.1. Personal Protective Equipment (PPE)

When handling 2-Bromo-1-mesitylethanone, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield. *[4] Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). *[4] Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. I[5]f there is a risk of inhaling dust, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Avoid creating dust. U[3]se only in a chemical fume hood. W[6]ash hands thoroughly after handling. *[3] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

[3][6]#### 5.3. First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. *[3] Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately. *[3] Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. *[3] Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

2-Bromo-1-mesitylethanone is a valuable and versatile reagent in organic synthesis, with significant potential in drug discovery and materials science. Its unique structural features, particularly the sterically hindered mesityl group, provide a level of control and selectivity in its reactions that is highly sought after. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and effective use in the laboratory. As research continues to uncover new synthetic methodologies and applications, the importance of this compound is only expected to grow.

References

-

EON Biotech. 2-Bromo-1-mesitylethanone. Available from: [Link]

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1083. Available from: [Link]

-

Organic Syntheses. Bromomesitylene. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl-. Available from: [Link]

-

Organic Syntheses. Mesitoic Acid. Available from: [Link]

-

Habermann, J., Ley, S. V., Scicinski, J. J., Scott, J. S., Smits, R., & Thomas, A. W. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (17), 2425-2427. Available from: [Link]

-

Organic Syntheses. 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane. Available from: [Link]

-

The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. (2024). Available from: [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Available from: [Link]

-

SpectraBase. 2-Bromomesitylene. Available from: [Link]

-

PubChem. 2-Bromo-1-mesitylethanone. Available from: [Link]

- Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

-

Chemguide. Fragmentation patterns in mass spectra. Available from: [Link]

-

Michigan State University. Proton NMR Table. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Enantioselective synthesis of α-bromo acid derivatives and bromohydrins. Available from: [Link]

-

NIST WebBook. Ethanone, 2-bromo-1-phenyl-. Available from: [Link]

-

PubMed. 2-Bromo-1-mesitylethanone. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

YouTube. Fragmentation in Mass Spectrometry. Available from: [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2020). National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Mesityl bromide. Available from: [Link]

-

Cumhuriyet University. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-mesitylethanone: Synthesis, Characterization, and Applications

Abstract

2-Bromo-1-mesitylethanone, also known as 2-bromo-1-(2,4,6-trimethylphenyl)ethanone, is a sterically hindered α-bromoketone that serves as a crucial intermediate in synthetic organic chemistry. Its unique structure, combining a reactive bromomethyl ketone moiety with a bulky mesityl (2,4,6-trimethylphenyl) group, imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for organic electronic devices.[1][2] This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, characteristic reactivity, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The defining feature of 2-Bromo-1-mesitylethanone is the juxtaposition of an electrophilic α-bromocarbonyl center and a sterically demanding mesityl group. The three methyl groups on the aromatic ring provide a significant steric shield around the carbonyl group. This steric hindrance influences the molecule's conformation and its reactivity with nucleophiles. X-ray crystallography data reveals that the atoms adjacent to the aromatic ring are nearly coplanar with it.[1][3]

Expert Insight: The mesityl group is not merely a passive bulky substituent. Its electron-donating methyl groups increase the electron density of the aromatic ring, which can influence the electronic properties of the entire molecule. However, its primary role in reaction dynamics is steric control, often directing incoming reagents to attack the less hindered α-carbon of the bromoethyl group, preventing direct reactions at the carbonyl carbon.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | [1][4][5] |

| Molecular Weight | 241.12 g/mol | [1][4][5] |

| Appearance | Solid | [4] |

| Melting Point | 323-324 K (50-51 °C) | [1] |

| CAS Number | 4225-92-7 | [5] |

| InChI Key | HRAZXKYOYNRVMU-UHFFFAOYSA-N | [4][5] |

Synthesis of 2-Bromo-1-mesitylethanone

The most common and efficient method for synthesizing 2-Bromo-1-mesitylethanone is through the acid-catalyzed α-bromination of its precursor, 1-mesitylethanone (acetomesitylene).

Synthesis Principle and Mechanism

The reaction proceeds via an acid-catalyzed enolization of the ketone.[6][7] The acid protonates the carbonyl oxygen, increasing the acidity of the α-protons. A weak base (such as the solvent or the conjugate base of the acid) then removes an α-proton to form the enol tautomer. This enol, an electron-rich alkene, acts as the nucleophile, attacking molecular bromine (Br₂) to form a new carbon-bromine bond at the α-position.[6][7] Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the final α-bromoketone product.

Causality in Experimental Design:

-

Acid Catalyst: The use of an acid like acetic acid is crucial as it significantly accelerates the formation of the enol intermediate, which is the rate-determining step of the reaction.[6]

-

Solvent Choice: Solvents like methylene chloride or acetic acid are often used. Acetic acid can serve as both the solvent and the acid catalyst.

-

Reagent: Molecular bromine (Br₂) is the standard brominating agent for this transformation. For substrates sensitive to the harshness of Br₂, N-bromosuccinimide (NBS) can be an alternative.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-Bromo-1-mesitylethanone.

Detailed Synthesis Protocol

This protocol is a representative example and should be performed with appropriate safety precautions in a fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-mesitylethanone (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 15°C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The disappearance of the starting ketone spot confirms the reaction's progression.

-

Work-up: Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dilute the acid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid, followed by a wash with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Purification: The crude solid is purified by recrystallization. A common method involves dissolving the compound in a minimal amount of a solvent like ethyl acetate and allowing it to cool slowly to obtain pure crystals.[1]

Spectroscopic Characterization (Protocol Validation)

The identity and purity of the synthesized 2-Bromo-1-mesitylethanone must be confirmed through spectroscopic analysis. This step is integral to the self-validating nature of the protocol.

Expert Insight: In the ¹H NMR spectrum, the most telling transformation is the disappearance of the sharp singlet corresponding to the acetyl methyl protons (-COCH₃) of the starting material and the emergence of a new singlet for the bromomethyl protons (-COCH₂Br). The chemical shift of this new peak is significantly downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group.

| Technique | Expected Observations |

| ¹H NMR | Ar-CH₃: Singlet(s) around δ 2.2-2.4 ppm (9H). Ar-H: Singlet around δ 6.8-7.0 ppm (2H). -CH₂Br: A characteristic singlet around δ 4.3-4.5 ppm (2H). |

| ¹³C NMR | Ar-CH₃: Peaks around δ 20-22 ppm. -CH₂Br: Peak around δ 30-35 ppm. Aromatic C: Multiple peaks in the δ 128-140 ppm region. C=O: Peak around δ 190-195 ppm. |

| IR (Infrared) | C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹. C-Br Stretch: An absorption in the fingerprint region, typically 600-700 cm⁻¹. |

Note: Exact chemical shifts (δ) in NMR and wavenumbers (cm⁻¹) in IR can vary slightly based on the solvent and instrument used.

Reactivity and Synthetic Applications

2-Bromo-1-mesitylethanone is a versatile building block, primarily utilized for its electrophilic α-carbon. It readily participates in nucleophilic substitution (Sₙ2) reactions, making it a key precursor for constructing a wide range of organic molecules, particularly heterocycles.[8]

Hantzsch Thiazole Synthesis

A classic application of α-bromoketones is the Hantzsch thiazole synthesis. 2-Bromo-1-mesitylethanone reacts with a thioamide (e.g., thiourea) to form a thiazole ring, a common scaffold in many pharmaceutical agents.

-

Step 1 (Sₙ2 Attack): The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic -CH₂Br carbon and displacing the bromide ion.

-

Step 2 (Cyclization): The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.

-

Step 3 (Dehydration): A subsequent dehydration step yields the final aromatic thiazole ring.

Caption: Reaction pathway for Hantzsch Thiazole Synthesis.

Use in Drug Discovery and Materials Science

The ability to introduce the bulky, lipophilic mesityl group makes this reagent valuable in medicinal chemistry for modulating the pharmacokinetic properties of drug candidates. Furthermore, its role as a precursor for complex organic structures has led to its use in the synthesis of materials for organic electronic devices.[1][2]

Safety and Handling

Trustworthiness through Safety: A robust protocol is a safe protocol. All handling must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.

-

Hazard Identification: 2-Bromo-1-mesitylethanone and its analogues are potent lachrymators (tear-inducing agents) and are corrosive, causing skin and eye burns.[9] Inhalation should be strictly avoided.[10][11]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][12] In case of contact, immediately flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek medical attention.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly closed.[10]

Conclusion

2-Bromo-1-mesitylethanone is a synthetic intermediate of significant value. Its preparation via the acid-catalyzed bromination of 1-mesitylethanone is a reliable and well-understood process. The steric hindrance provided by the mesityl group, combined with the reactivity of the α-bromoketone functionality, offers chemists a powerful tool for constructing complex molecular architectures. Proper characterization validates its synthesis, while adherence to strict safety protocols ensures its effective and responsible use in research and development.

References

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1083. [Link]

-

IUCr Journals. (n.d.). 2-Bromo-1-mesitylethanone. Acta Crystallographica Section E, E65, o1083. [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-mesitylethanone. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Ketone halogenation. [Link]

Sources

- 1. 2-Bromo-1-mesitylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 2-Bromo-1-mesitylethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-mesitylethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromo-1-mesitylethanone | C11H13BrO | CID 219480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-Bromo-1-mesitylethanone: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-mesitylethanone, an α-bromoketone, is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the mesitylethanone moiety. Its sterically hindered nature, owing to the mesityl group, imparts unique reactivity and selectivity in various chemical transformations. This technical guide provides a comprehensive overview of the physical properties, a detailed synthesis protocol, reactivity profile, and key applications of 2-Bromo-1-mesitylethanone, with a focus on its utility in research and development.

Core Physical and Chemical Properties

2-Bromo-1-mesitylethanone is a solid at room temperature with a distinct set of physical and chemical characteristics that are crucial for its handling, storage, and application in synthesis. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.12 g/mol | [1] |

| CAS Number | 4225-92-7 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 323-324 K (50-51 °C) | [2] |

| Boiling Point | 297.8 °C at 760 mmHg | [2] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pbca | [2] |

Crystal Structure and Molecular Geometry

The molecular structure of 2-Bromo-1-mesitylethanone has been elucidated through single-crystal X-ray diffraction.[2][3] The molecule consists of a planar mesityl ring bonded to a bromoacetyl group. The adjacent carbon atoms of the bromoacetyl group are nearly coplanar with the aromatic ring, with a maximum deviation of 0.035 Å.[3][4] In the crystal lattice, weak intermolecular C-H···O interactions link the molecules into chains.[3][4]

Synthesis of 2-Bromo-1-mesitylethanone: A Detailed Protocol

The synthesis of 2-Bromo-1-mesitylethanone is typically achieved through the bromination of 1-mesitylethanone. The following protocol is based on established literature methods.[2]

Reaction Scheme

Caption: Synthesis of 2-Bromo-1-mesitylethanone.

Materials and Reagents

-

1-Mesitylethanone

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-mesitylethanone in an equal volume of carbon tetrachloride. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of bromine in carbon tetrachloride from the dropping funnel to the stirred solution of 1-mesitylethanone. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize the HBr byproduct), and again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield pure 2-Bromo-1-mesitylethanone as a crystalline solid.

Reactivity and Mechanistic Insights

As an α-bromoketone, 2-Bromo-1-mesitylethanone is a potent electrophile and readily participates in nucleophilic substitution reactions. The primary mechanism for these reactions is typically a bimolecular nucleophilic substitution (Sₙ2) pathway.

General Sₙ2 Reaction Mechanism

Sources

2-Bromo-1-mesitylethanone synthesis methods

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-mesitylethanone

Introduction

2-Bromo-1-mesitylethanone, also known as 2-bromo-1-(2,4,6-trimethylphenyl)ethanone, is a valuable α-brominated ketone that serves as a crucial intermediate in various fields of chemical synthesis. Its structure combines a bulky, electron-rich mesityl (2,4,6-trimethylphenyl) group with a reactive α-bromoacetyl moiety, making it a versatile building block. This compound is notably utilized in the synthesis of complex organic molecules, including medical intermediates and materials for organic electronic devices.[1][2]

This guide provides a comprehensive technical overview of the primary methods for synthesizing 2-Bromo-1-mesitylethanone. As a senior application scientist, the focus will be not only on the procedural steps but also on the underlying mechanistic principles, the rationale behind experimental choices, and the critical parameters for ensuring a successful and reproducible synthesis. We will explore the foundational chemistry of α-ketone halogenation and present detailed protocols for its practical application.

Part 1: Theoretical Foundations: The Mechanism of α-Bromination of Ketones

The synthesis of 2-Bromo-1-mesitylethanone from its precursor, 1-mesitylethanone, is a classic example of an α-halogenation of a ketone. This transformation hinges on the reactivity of the α-carbon (the carbon atom adjacent to the carbonyl group). The reaction can be catalyzed by either acid or base, which facilitates the formation of a reactive enol or enolate intermediate, respectively.[3]

Acid-Catalyzed Bromination

Under acidic conditions, the reaction proceeds through an enol intermediate. This pathway is generally preferred for the controlled mono-halogenation of ketones.[3]

Mechanism:

-

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr, CH₃COOH), enhancing the electrophilicity of the carbonyl carbon.[4]

-

Enol Formation (Tautomerism): A base (such as water or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a C=C double bond and the neutral enol tautomer. This is typically the rate-determining step.[4]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new C-Br bond at the α-position and displaces a bromide ion.[4]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromo ketone product.[4]

The introduction of the first bromine atom is deactivating, making the resulting α-bromo ketone less basic and less likely to be protonated and form an enol again. This inherent feedback inhibition helps to prevent polybromination, allowing for the isolation of the mono-brominated product.[3]

Sources

Authored by: A Senior Application Scientist

An In-depth Technical Guide to 2-Bromo-1-(2,4,6-trimethylphenyl)ethanone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 2-Bromo-1-mesitylethanone. We will delve into its fundamental properties, synthesis, core reactivity, and applications, providing field-proven insights and detailed protocols to ensure scientific integrity and practical utility.

Nomenclature, Structure, and Core Identifiers

The systematic IUPAC name for the compound commonly known as 2-Bromo-1-mesitylethanone is 2-bromo-1-(2,4,6-trimethylphenyl)ethanone . The "mesityl" group refers to the 2,4,6-trimethylphenyl substituent. This α-bromoketone is a versatile bifunctional molecule, featuring a reactive bromine atom that serves as an excellent leaving group and a ketone functionality that influences the reactivity of the adjacent carbon.[1]

Its structure consists of a mesitylene (1,3,5-trimethylbenzene) ring attached to an ethanone backbone, with a bromine atom substituted at the second carbon (the α-carbon) of the ethanone moiety.

Key Identifiers:

-

Molecular Weight: 241.12 g/mol [2]

-

CAS Number: 38994-99-3

-

InChI Key: HRAZXKYOYNRVMU-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of 2-bromo-1-(2,4,6-trimethylphenyl)ethanone are crucial for its handling, storage, and application in synthesis. The compound is typically a solid at room temperature.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Molecular Formula | C₁₁H₁₃BrO | [2][3] |

| Molecular Weight | 241.12 g/mol | [2] |

| Melting Point | 323-324 K (50-51 °C) | [2] |

| SMILES String | CC1=CC(C)=CC(C)=C1C(CBr)=O | |

| InChI Key | HRAZXKYOYNRVMU-UHFFFAOYSA-N | |

| Storage Class | 11 - Combustible Solids |

Synthesis and Mechanistic Insights

The most common and direct method for preparing 2-bromo-1-(2,4,6-trimethylphenyl)ethanone is through the α-bromination of its corresponding ketone precursor, 1-(2,4,6-trimethylphenyl)ethanone (also known as mesityl methyl ketone or acetomesitylene).

Causality Behind Experimental Choices:

The reaction is typically performed using elemental bromine (Br₂) in a suitable solvent like methylene chloride or with a milder brominating agent.[4] The choice of solvent is critical; chlorinated solvents are often used as they are inert to the reaction conditions. An acid catalyst is sometimes employed to facilitate the reaction by promoting the formation of the enol tautomer, which is the nucleophilic species that attacks the bromine. The steric hindrance from the two ortho-methyl groups on the mesityl ring does not significantly impede this reaction at the α-carbon.

Visualizing the Synthesis Workflow:

Caption: Synthesis of 2-bromo-1-(2,4,6-trimethylphenyl)ethanone.

Detailed Experimental Protocol: α-Bromination

This protocol is a self-validating system, where reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), dissolve 1-(2,4,6-trimethylphenyl)ethanone (1 equivalent) in anhydrous methylene chloride.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of bromine (1 equivalent) in methylene chloride dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.[4] The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Reaction Monitoring: Follow the reaction's progress by TLC or GC. The formation of a new spot corresponding to the product and the disappearance of the starting material will be observed.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic solution sequentially with water, a dilute solution of sodium bicarbonate (to neutralize the HBr byproduct), and finally with brine.[4]

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4] The resulting crude product can be purified by recrystallization, typically from a solvent like ethyl acetate, to yield the final crystalline product.[2]

Core Reactivity and Applications in Drug Development

The synthetic utility of 2-bromo-1-(2,4,6-trimethylphenyl)ethanone stems from its identity as an α-haloketone, a powerful electrophilic building block. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution (Sₙ2) Reactions:

This is the cornerstone of its reactivity. A wide variety of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functional groups. This is a foundational reaction for building molecular complexity.[1]

Visualizing the Core Reactivity:

Caption: General nucleophilic substitution at the α-carbon.

Applications in Synthesis:

-

Pharmaceutical Intermediates: As a versatile intermediate, this compound is used in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][5] The ability to easily introduce new functionalities via the bromo group is key to its utility in drug discovery.[5][6]

-

Heterocyclic Chemistry: It is a classic precursor for synthesizing various heterocycles. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, which are prevalent scaffolds in medicinal chemistry.

-

Organic Electronic Devices: The compound has been cited for its use in the synthesis of organic electronic devices, highlighting its relevance in materials science.[2]

Safety, Handling, and Storage

As with many α-haloketones, 2-bromo-1-(2,4,6-trimethylphenyl)ethanone requires careful handling due to its potential hazards. It is classified as a skin and eye irritant.[7]

Trustworthiness in Protocol: A Self-Validating Safety System

Adherence to the following safety protocols is mandatory to ensure user safety and experimental integrity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9][10]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

-

Handling: Avoid all contact with skin and eyes.[7][10] Wash hands thoroughly after handling.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7][11]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]

-

Spill Response: In the event of a spill, evacuate the area. Use an appropriate absorbent material to collect the spilled solid, and place it in a sealed container for disposal.[10]

References

- Vertex AI Search. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 2-Bromomesitylene.

- Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1083.

- ECHEMI. (n.d.). 2-Bromo-1-cyclopropylethanone SDS.

- PubChem. (n.d.). 2-bromo-1-(1H-imidazo[1,2-a]imidazol-5-yl)ethanone.

- TCI Chemicals. (2025). SAFETY DATA SHEET - Mesityl Bromide.

- Sigma-Aldrich. (2011). Safety Data Sheet - 1-Bromo-2-methylpropane.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-mesitylethanone AldrichCPR.

- PubMed. (2009). 2-Bromo-1-mesitylethanone.

- BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane.

- BenchChem. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications.

- PubMed. (n.d.). Recent applications of click chemistry in drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-1-mesitylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-mesitylethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

The Elucidation of 2-Bromo-1-mesitylethanone: A Predictive Spectroscopic Guide for Researchers

In the landscape of synthetic chemistry, the precise characterization of novel and existing compounds is paramount to advancing drug discovery and materials science. 2-Bromo-1-mesitylethanone, a halogenated aromatic ketone, represents a key building block in the synthesis of various organic molecules, including potential electronic device components.[1] Despite its utility, a comprehensive public repository of its spectral data is notably absent. This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromo-1-mesitylethanone. By leveraging spectral data from closely related structural analogs, we can construct a reliable spectroscopic profile, offering researchers a valuable tool for the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 2-Bromo-1-mesitylethanone, with the IUPAC name 2-bromo-1-(2,4,6-trimethylphenyl)ethanone[2], combines a sterically hindered mesityl group with an α-bromo ketone moiety. This unique combination dictates its reactivity and, consequently, its spectral characteristics. The electron-donating methyl groups on the aromatic ring and the electron-withdrawing bromoacetyl group will have distinct and predictable effects on the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

To build a robust predictive model, we will draw upon the experimental data of two primary analogs:

-

1-Mesitylethanone (Acetomesitylene): The unbrominated precursor, which provides the baseline spectral data for the mesityl portion of the molecule.

-

2-Bromo-1-phenylethanone (α-Bromoacetophenone): This analog allows for the examination of the spectroscopic impact of the bromoacetyl group attached to an aromatic ring.[3][4][5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Based on the analysis of our analog compounds, we can predict the ¹H NMR spectrum of 2-Bromo-1-mesitylethanone.

Methodology: Predictive ¹H NMR Analysis

The predictive ¹H NMR analysis is conducted by considering the additive effects of the substituents on the chemical shifts of the protons. The spectrum is predicted to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data for 2-Bromo-1-mesitylethanone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Methylene (-CH₂Br) | ~4.3 - 4.5 | Singlet (s) | 2H | The strong electron-withdrawing effect of the adjacent bromine atom and carbonyl group deshields these protons, shifting them significantly downfield. This is consistent with the singlet observed for the analogous protons in 2-bromo-1-phenylethanone. |

| Aromatic (Ar-H) | ~6.8 - 7.0 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to the symmetry of the mesityl group. Their chemical shift is influenced by the electron-donating methyl groups. |

| para-Methyl (Ar-CH₃) | ~2.3 | Singlet (s) | 3H | The methyl group in the para position is expected to have a chemical shift similar to that in 1-mesitylethanone. |

| ortho-Methyl (Ar-CH₃) | ~2.2 | Singlet (s) | 6H | The two equivalent ortho methyl groups are also expected to have a chemical shift comparable to 1-mesitylethanone. |

Expert Insights: The steric hindrance from the two ortho-methyl groups on the mesityl ring restricts the rotation of the acyl group. This rigidity can sometimes lead to diastereotopic protons if there is a chiral center, but in this achiral molecule, a sharp singlet for the methylene protons is expected. Any significant deviation from these predicted shifts could indicate the presence of impurities or an incorrect structural assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Insight

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.

Methodology: Predictive ¹³C NMR Analysis

The chemical shifts of the carbon atoms in 2-Bromo-1-mesitylethanone are predicted by comparing the known shifts of 1-mesitylethanone and 2-bromo-1-phenylethanone. The analysis accounts for the electronic effects of the bromoacetyl group on the aromatic ring.

Predicted ¹³C NMR Data for 2-Bromo-1-mesitylethanone

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~190 - 195 | The carbonyl carbon is significantly deshielded and its chemical shift is influenced by the adjacent aromatic ring and the α-bromine. This range is consistent with α-haloketones. |

| Aromatic Quaternary (C-CO) | ~135 - 140 | The aromatic carbon directly attached to the carbonyl group. |

| Aromatic Quaternary (C-CH₃) | ~138 - 142 | The two equivalent ortho and one para carbons bearing methyl groups. |

| Aromatic (C-H) | ~128 - 130 | The two equivalent aromatic methine carbons. |

| Methylene (-CH₂Br) | ~30 - 35 | This carbon is deshielded by the attached bromine atom. |

| para-Methyl (-CH₃) | ~21 | The chemical shift is expected to be similar to that in 1-mesitylethanone. |

| ortho-Methyl (-CH₃) | ~19 | The chemical shifts of the ortho methyl groups are also predicted to be similar to those in the unbrominated analog. |

Trustworthiness through Self-Validation: The consistency of these predicted values with established ¹³C NMR correlation tables for substituted benzenes and α-haloketones provides a strong basis for their reliability. Any experimental spectrum should be cross-referenced with these predictions to confirm the structure.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Methodology: Predictive IR Analysis

The IR spectrum of 2-Bromo-1-mesitylethanone is predicted by identifying the characteristic absorption bands for its key functional groups, with reference to the spectra of the analog compounds.

Predicted IR Absorption Bands for 2-Bromo-1-mesitylethanone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Ketone) | ~1690 - 1710 | Strong | Stretch |

| C-H (Aromatic) | ~3000 - 3100 | Medium | Stretch |

| C-H (Aliphatic) | ~2850 - 3000 | Medium | Stretch |

| C=C (Aromatic) | ~1600 and ~1450 | Medium-Strong | Stretch |

| C-Br | ~500 - 600 | Medium-Strong | Stretch |

Authoritative Grounding: The predicted strong carbonyl absorption around 1690-1710 cm⁻¹ is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring. The presence of an α-halogen can slightly increase this frequency compared to a simple alkyl ketone.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Methodology: Predictive MS Analysis

The expected mass spectrum of 2-Bromo-1-mesitylethanone is predicted based on its molecular formula (C₁₁H₁₃BrO) and common fragmentation pathways for aromatic ketones and organobromine compounds.

Predicted Mass Spectrum Data for 2-Bromo-1-mesitylethanone

| m/z | Ion | Rationale |

| 240/242 | [M]⁺ | The molecular ion peak. The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will be observed as two peaks of nearly equal intensity separated by 2 m/z units. |

| 161 | [M - CH₂Br]⁺ | Loss of the bromomethyl radical, a common α-cleavage for ketones. This will result in the stable mesitoyl cation. |

| 133 | [M - COCH₂Br]⁺ | Cleavage of the bond between the aromatic ring and the carbonyl group, resulting in the mesityl cation. |

| 119 | [C₉H₁₁]⁺ | Further fragmentation of the mesityl cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of alkylbenzenes. |

Visualization of Predicted Fragmentation:

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 2-Bromo-1-mesitylethanone.

Conclusion and Future Perspectives

This in-depth technical guide provides a robust, predictive framework for the spectral characterization of 2-Bromo-1-mesitylethanone. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This predictive analysis serves as a critical resource for researchers in synthetic chemistry, drug development, and materials science, enabling more efficient and accurate identification and quality control of this important chemical intermediate. The experimental verification of this predicted data will be a valuable contribution to the scientific community, and we encourage researchers to publish their findings to further enrich the collective spectroscopic knowledge base.

References

-

PubChem. Phenacyl bromide. National Center for Biotechnology Information. [Link][3]

-

National Institute of Standards and Technology. Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. [Link][4][5][6]

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1083. [Link][1]

-

PubChem. 2-Bromo-1-mesitylethanone. National Center for Biotechnology Information. [Link][2]

Sources

- 1. 2-Bromo-1-mesitylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-mesitylethanone | C11H13BrO | CID 219480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 5. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Bromo-1-mesitylethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of 2-Bromo-1-mesitylethanone, a key intermediate in the synthesis of various organic electronic materials and medical compounds. By understanding its three-dimensional arrangement, researchers can gain insights into its reactivity, stability, and potential intermolecular interactions, which are crucial for rational drug design and materials science applications.

Molecular Synopsis and Synthetic Strategy

2-Bromo-1-mesitylethanone, with the empirical formula C₁₁H₁₃BrO, belongs to the class of α-haloketones. These compounds are characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group, making them valuable alkylating agents in organic synthesis. The synthesis of 2-Bromo-1-mesitylethanone is typically achieved through the alpha-bromination of 1-mesitylethanone. This reaction involves the selective substitution of a hydrogen atom on the methyl group adjacent to the carbonyl with a bromine atom, often proceeding via an enol or enolate intermediate.

The presence of the bulky mesityl (2,4,6-trimethylphenyl) group significantly influences the molecule's conformation and subsequent crystal packing. Understanding this steric hindrance is key to interpreting its solid-state behavior.

Crystallization and Structure Determination: A Methodological Deep Dive

The elucidation of the crystal structure of 2-Bromo-1-mesitylethanone was accomplished through single-crystal X-ray diffraction, a powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1]

Experimental Protocol: From Solution to Single Crystal

The successful growth of diffraction-quality single crystals is often the most challenging step in structure determination. For 2-Bromo-1-mesitylethanone, a slow evaporation method was employed.[2]

Protocol:

-

Dissolution: 0.2 g of synthesized 2-Bromo-1-mesitylethanone (melting point 323-324 K) was dissolved in 50 ml of ethyl acetate.[2][3]

-

Evaporation: The solution was allowed to evaporate slowly at room temperature over a period of approximately three days.[2][3]

Causality of Experimental Choices:

-

Solvent Selection (Ethyl Acetate): The choice of solvent is critical. Ethyl acetate is a moderately polar solvent, which allows for the dissolution of the somewhat polar 2-Bromo-1-mesitylethanone. Its relatively low boiling point facilitates slow evaporation at room temperature, a crucial factor for the ordered growth of single crystals. Rapid precipitation would likely lead to an amorphous solid or poorly-ordered microcrystals unsuitable for diffraction.

-

Slow Evaporation: This technique gradually increases the concentration of the solute beyond its saturation point in a controlled manner. This slow process provides the molecules with sufficient time to orient themselves into a thermodynamically stable, repeating crystal lattice, minimizing defects.

Data Collection and Refinement

A suitable single crystal with dimensions of approximately 0.20 × 0.10 × 0.10 mm was selected and mounted on an Enraf–Nonius CAD-4 diffractometer for data collection.[2][3]

Workflow for X-ray Diffraction Data Collection and Structure Refinement:

Caption: Workflow for X-ray Crystallography.

Key Parameters and Their Significance:

-

Radiation Source (Mo Kα): Molybdenum is a common X-ray source for small-molecule crystallography, providing a good balance of wavelength and intensity.

-

Data Collection Temperature (294 K): The data was collected at room temperature.[2][3] For more sensitive crystals or to reduce thermal motion, data is often collected at cryogenic temperatures (e.g., 100 K).

-

Structure Solution (Direct Methods): This is a common and powerful method for solving the phase problem in crystallography for small to medium-sized molecules.

-

Refinement: The initial atomic positions are refined against the experimental diffraction data to improve the model. The final R-factor of 0.064 indicates a good agreement between the calculated and observed structure factors.[2]

In-Depth Analysis of the Crystal Structure

The crystal structure of 2-Bromo-1-mesitylethanone reveals key details about its molecular geometry and intermolecular interactions in the solid state.

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₃BrO | [2][3] |

| Molecular Weight | 241.12 g/mol | [2][3] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | P b c a | [2] |

| a | 15.379 (3) Å | [2][3] |

| b | 8.2820 (17) Å | [2][3] |

| c | 17.374 (4) Å | [2][3] |

| Volume | 2212.9 (8) ų | [2][3] |

| Z | 8 | [2][3] |

| Density (calculated) | 1.447 Mg m⁻³ | [3] |

Molecular Geometry and Conformation

The molecule consists of a central carbonyl group bonded to a bromomethyl group and a mesityl ring. The mesityl ring itself is, as expected, planar.[3] The adjacent carbon atoms of the acetyl group are nearly coplanar with the aromatic ring, with a maximum deviation of 0.035 (3) Å.[2][4] This planarity suggests some degree of electronic communication between the carbonyl group and the aromatic system, although steric hindrance from the ortho-methyl groups on the mesityl ring likely forces the carbonyl group out of perfect alignment.

Selected Bond Lengths:

| Bond | Length (Å) |

| Br—C11 | 1.925 (6) |

| O—C10 | 1.226 (6) |

| C6—C7 | 1.499 (8) |

Data sourced from Chen et al. (2009).[3]

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of 2-Bromo-1-mesitylethanone are not isolated but are organized into a three-dimensional lattice through a network of weak intermolecular interactions. These interactions, while individually weak, collectively contribute to the stability of the crystal structure.

Key Intermolecular Interactions:

Caption: Intermolecular interactions in the crystal lattice.

-

C-H···O Hydrogen Bonds: Weak intermolecular C-H···O hydrogen bonds are observed, which link the molecules into chains along the b-axis of the unit cell.[2][3] These interactions are crucial for the stabilization of the crystal structure.[3]

-

C-H···π Interactions: In addition to the C-H···O bonds, a weak C-H···π interaction is also present.[2] This type of interaction involves a hydrogen atom interacting with the electron cloud of the aromatic mesityl ring, further contributing to the overall packing efficiency.

Implications for Research and Development

A thorough understanding of the crystal structure of 2-Bromo-1-mesitylethanone provides a solid foundation for its application in several fields:

-

Drug Development: As a reactive intermediate, the steric and electronic properties revealed by the crystal structure can inform the design of synthetic pathways to more complex pharmaceutical agents. The intermolecular interaction patterns can also provide insights into how similar structural motifs might behave in a biological receptor site.

-

Materials Science: For the development of organic electronic materials, the crystal packing is of paramount importance.[2][3] The way molecules arrange themselves in the solid state dictates properties such as charge transport. The observed chain-like formation through hydrogen bonding could be a key factor in the electronic properties of materials derived from this compound.

-

Predictive Modeling: The detailed structural data serves as a valuable input for computational chemistry studies. Researchers can use this data to validate and refine theoretical models of molecular conformation and intermolecular interactions, leading to more accurate predictions for related molecules.

Conclusion

The crystal structure of 2-Bromo-1-mesitylethanone, determined by single-crystal X-ray diffraction, reveals an orthorhombic system with a packing arrangement dominated by weak C-H···O and C-H···π interactions. The experimental methodology, from crystal growth to data refinement, provides a robust framework for the characterization of similar small molecules. The detailed structural insights presented in this guide are essential for professionals in drug development and materials science, enabling a more rational approach to the design and synthesis of novel compounds based on this versatile chemical intermediate.

References

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1083. [Link]

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. IUCr Journals. [Link]

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 150356278, 2-Bromo-1-phenyl-2-(2,4,6-trimethylphenyl)ethanone. [Link]

-

Chen, L., Xu, Q. B., Song, G. L., & Zhu, H. J. (2009). 2-Bromo-1-mesitylethanone. ResearchGate. [Link]

-

Betz, R., McCleland, C., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. ResearchGate. [Link]

-

Wikipedia contributors. (2023, December 29). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, May 29). α-Halo ketone. In Wikipedia, The Free Encyclopedia. [Link]

Sources

A Technical Guide to the Safe Handling of 2-Bromo-1-mesitylethanone

Authored for: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for the safe handling, storage, and disposal of 2-Bromo-1-mesitylethanone (CAS No. 4225-92-7). As a key intermediate in the synthesis of organic electronic devices and potential medical compounds, its effective use in a research and development setting is predicated on a thorough understanding of its hazard profile and the stringent application of safety protocols.[1][2] This guide is designed to provide the necessary framework for minimizing risk and ensuring the well-being of laboratory personnel.

Section 1: Core Hazard Profile

2-Bromo-1-mesitylethanone, with the molecular formula C₁₁H₁₃BrO, is an α-brominated ketone.[3] Compounds in this class are known for their reactivity and potential physiological effects. While a comprehensive, peer-reviewed toxicity profile for this specific molecule is not widely published, data from structurally analogous α-halo ketones and available safety data sheets for similar compounds necessitate that it be handled as a hazardous substance. The primary risks are associated with direct contact and inhalation.

GHS Hazard Classification Summary

The hazard profile should be assumed based on analogous compounds, requiring stringent precautions.

| Hazard Class | Category | GHS Hazard Statement | Implication for Researchers |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic or Harmful if swallowed[4][5] | Ingestion can lead to significant toxicity. Accidental ingestion via contaminated hands is a primary risk. |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation[6][7][8][9] | Direct contact can cause inflammation, redness, and pain. Prolonged contact may lead to more severe dermatitis.[10] |

| Serious Eye Damage / Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or irritation[4][5][6][8][9] | This is a critical hazard. Splashes can cause severe, potentially irreversible damage to the cornea.[10] The compound should also be treated as a potent lachrymator (tear-inducing agent).[11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][7][8][9] | Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |

Section 2: Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety, grounded in the hierarchy of controls, is essential for managing the risks associated with 2-Bromo-1-mesitylethanone. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Engineering Controls: The Primary Defense

Engineering controls are the most critical element in safely handling this compound.

-

Chemical Fume Hood: All manipulations of 2-Bromo-1-mesitylethanone, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[12]

-

Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed within the immediate work area.[8][13]

Administrative Controls: Reinforcing Safe Practices

-

Designated Area: A specific area within the laboratory should be designated for work with this compound to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): All personnel must be trained on this guide and any lab-specific SOPs before commencing work.

-

Restricted Access: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4]

-

Working Alone: Avoid performing high-hazard operations with this chemical while working alone.

Personal Protective Equipment (PPE): The Final Barrier

Proper PPE is mandatory to prevent dermal and ocular exposure. It should be worn at all times when handling the compound.

| PPE Category | Specification | Rationale & Best Practices |

| Hand Protection | Double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove. | Provides robust protection against irritation and potential absorption.[13] Gloves must be inspected for integrity before each use and removed without touching the outer surface.[14] |

| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[4][15] | Protects against splashes that can cause serious eye damage. A face shield should be worn over goggles during procedures with a high risk of splashing.[13][15] |

| Body Protection | Flame-resistant laboratory coat with a fully fastened front. | Protects skin from accidental contact and provides a removable barrier in case of a significant spill.[10][15] |

| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[15] |

| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8][16] |

Section 3: Standard Operating Protocols

Adherence to validated protocols is crucial for ensuring safety and experimental integrity.

Protocol for Handling and Use

-

Preparation: Designate and prepare a work surface within a chemical fume hood.[13] Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as specified in the table above.

-

Weighing/Transfer: Tare a suitable container. Carefully transfer the required amount of 2-Bromo-1-mesitylethanone using a spatula or appropriate tool. Keep the stock container tightly closed when not in use.[7]

-

Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. Be aware of any potential exothermic reactions.

-